REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([CH2:7][C:8]#[N:9])=[CH:5][CH:4]=1)[CH3:2].[CH2:12](O)[CH2:13][CH3:14].[OH-].[K+]>>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]([CH2:12][CH2:13][CH3:14])[C:8]#[N:9])=[CH:5][CH:4]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
5.08 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(CC#N)C=C1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
99.1 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
RuCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent and distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)C(C#N)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |